(2S)-1-(5-bromothiophene-3-carbonyl)pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1-(5-bromothiophene-3-carbonyl)pyrrolidine-2-carboxylic acid, also known as Br-PTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Br-PTP belongs to the class of pyrrolidine-2-carboxylic acid derivatives, which have been extensively studied for their biological activities.
Mecanismo De Acción
The mechanism of action of (2S)-1-(5-bromothiophene-3-carbonyl)pyrrolidine-2-carboxylic acid involves the inhibition of PTPs, which are enzymes that remove phosphate groups from proteins. By inhibiting PTPs, this compound can increase the phosphorylation of proteins, which can affect their activity and function. In cancer cells, the inhibition of PTPs by this compound can lead to the activation of pro-apoptotic signaling pathways and the inhibition of cell survival pathways. In diabetes, the inhibition of PTPs can improve insulin signaling and glucose uptake in cells. In inflammation, the inhibition of PTPs can reduce the production of pro-inflammatory cytokines and the activation of inflammatory pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and disease models. In cancer cells, this compound can induce apoptosis and inhibit cell proliferation. In diabetes, this compound can improve glucose tolerance and insulin sensitivity. In inflammation, this compound can reduce the production of pro-inflammatory cytokines and the activation of inflammatory pathways. These effects are thought to be due to the inhibition of PTPs by this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2S)-1-(5-bromothiophene-3-carbonyl)pyrrolidine-2-carboxylic acid in lab experiments is its specificity for PTPs. Unlike other compounds that can inhibit multiple enzymes, this compound has been shown to selectively inhibit PTPs. This specificity can reduce the risk of off-target effects and improve the accuracy of experimental results.
One limitation of using this compound in lab experiments is its solubility. This compound has low solubility in aqueous solutions, which can make it difficult to prepare stock solutions and dilutions. This limitation can be overcome by using organic solvents or prodrugs that can improve the solubility of this compound.
Direcciones Futuras
There are several future directions for the research on (2S)-1-(5-bromothiophene-3-carbonyl)pyrrolidine-2-carboxylic acid. One direction is to explore its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Another direction is to investigate its pharmacokinetics and pharmacodynamics in animal models and humans. This information can help to optimize the dosing and administration of this compound in clinical trials. Additionally, the development of new analogs and derivatives of this compound can improve its potency and selectivity for PTPs. Finally, the use of this compound in combination with other drugs or therapies can enhance its efficacy and reduce the risk of drug resistance.
Métodos De Síntesis
The synthesis of (2S)-1-(5-bromothiophene-3-carbonyl)pyrrolidine-2-carboxylic acid involves the reaction of 5-bromothiophene-3-carboxylic acid with pyrrolidine-2-carboxylic acid in the presence of a coupling reagent. The resulting product is then purified using column chromatography. The yield of this compound is typically around 50%, and the purity can be confirmed using spectroscopic techniques such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
(2S)-1-(5-bromothiophene-3-carbonyl)pyrrolidine-2-carboxylic acid has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, this compound has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in cancer cell growth and survival. By inhibiting PTPs, this compound can induce apoptosis (programmed cell death) in cancer cells and reduce tumor growth.
In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models. This effect is thought to be due to the inhibition of PTPs, which can interfere with insulin signaling pathways.
In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines, which are molecules that contribute to the development of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
(2S)-1-(5-bromothiophene-3-carbonyl)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3S/c11-8-4-6(5-16-8)9(13)12-3-1-2-7(12)10(14)15/h4-5,7H,1-3H2,(H,14,15)/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPSDEZSHLFPNZ-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CSC(=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C2=CSC(=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.